Ethyl 2-amino-6-bromoisonicotinate
Description
Ethyl 2-amino-6-bromoisonicotinate is a halogenated pyridine derivative with a bromine substituent at the 6-position and an amino group at the 2-position of the isonicotinate backbone.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 2-amino-6-bromopyridine-4-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
CADCEPPRQRRZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-bromopyridine-4-carboxylate typically involves the bromination of ethyl 2-amino-4-carboxylate pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6-position.
Industrial Production Methods
Industrial production of ethyl 2-amino-6-bromopyridine-4-carboxylate may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-bromopyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can convert the amino group to nitro or other oxidized forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Reduction: Amino or alcohol derivatives of the original compound.
Oxidation: Nitro or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-amino-6-bromopyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-bromopyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved can vary based on the biological system and the specific target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate
This compound (CAS: 1244018-31-2) shares a pyridine core with Ethyl 2-amino-6-bromoisonicotinate but differs in substituents:
- Position 2: Bromo vs. amino group.
- Position 3 : Hydroxyl group (absent in the target compound).
- Position 6 : Methyl vs. bromo substituent.
Molecular Formula: C₉H₁₀BrNO₃ (vs. C₈H₉BrN₂O₂ for this compound, inferred). Molar Mass: 260.08 g/mol .
Key Implications :
- The methyl group at position 6 may introduce steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the bromo-substituted target compound.
Ethyl Bromopyruvate Derivatives
For example, it reacts with acetylenic esters and thiourea derivatives to form thiophene-oxoacetate hybrids . In contrast, this compound’s amino and bromo groups may favor different reaction pathways, such as Suzuki-Miyaura coupling or amidation.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Biological Activity: Hydroxyl and methyl groups in analogs could influence pharmacokinetics (e.g., bioavailability) differently than amino and bromo groups. However, specific studies on these compounds’ biological profiles are absent in the provided evidence.
- Evidence Gaps: No direct data on this compound’s synthesis, stability, or applications were found in the reviewed sources. Further experimental studies are needed to validate inferred properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
